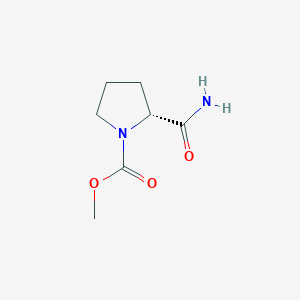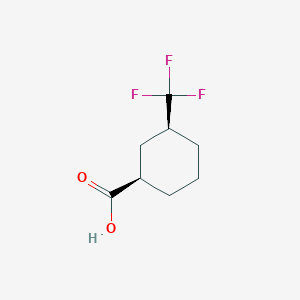
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclohexane derivatives using trifluoromethylating agents such as trifluoromethyl phenyl sulfone . This reaction is often promoted by visible light and does not require a photoredox catalyst, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using similar radical trifluoromethylation techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclohexane derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted cyclohexane compounds with different functional groups.
Scientific Research Applications
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoroacetimidoyl Chlorides: Used in the synthesis of trifluoromethyl-containing heterocycles.
Uniqueness
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group on a cyclohexane ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications that require stability and specific interactions with other molecules.
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1 |
InChI Key |
CJMWFGSSEGRSHR-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


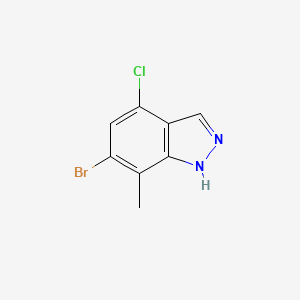
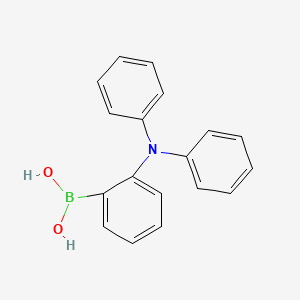

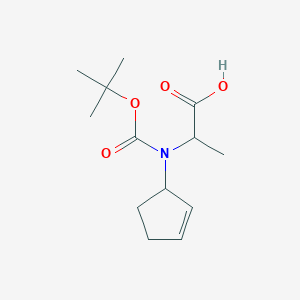
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
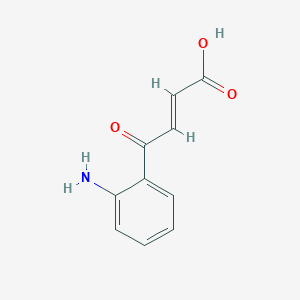
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
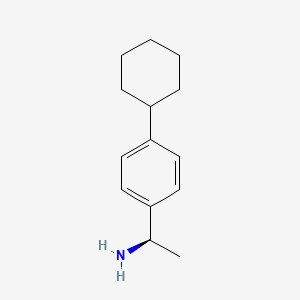
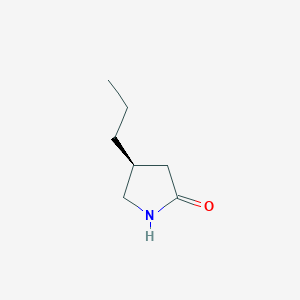
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)
